Benzyl N-[(butylcarbamoyl)methyl]carbamate

Catalog No.
S699143
CAS No.
21855-75-4
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-[(butylcarbamoyl)methyl]carbamate

CAS Number

21855-75-4

Product Name

Benzyl N-[(butylcarbamoyl)methyl]carbamate

IUPAC Name

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18)

InChI Key

SDXXZHZRBSSKNU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1

Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS 21855-75-4), commonly referred to as Cbz-Gly-NH-Bu, is a highly characterized, sterically unhindered protected amino acid amide [1]. Featuring a benzyloxycarbonyl (Cbz) protecting group and an aliphatic butylamine moiety, it serves as a critical reference standard and model compound in both chemoenzymatic amidation studies and active pharmaceutical ingredient (API) impurity profiling [2]. Its primary procurement value lies in its strong UV chromophore for high-performance liquid chromatography (HPLC) tracking and its lack of a chiral center, which provides an unambiguous kinetic baseline for evaluating novel coupling reagents, peptide amidases, and industrial quenching protocols without the confounding variables of steric hindrance or racemization [1].

Substituting Benzyl N-[(butylcarbamoyl)methyl]carbamate with closely related analogs compromises both analytical resolution and kinetic baseline accuracy in process workflows [1]. Boc-protected equivalents (e.g., Boc-Gly-NH-Bu) lack the aromatic ring necessary for sensitive UV detection at 254 nm, rendering them unsuitable for trace-level impurity tracking in API manufacturing [1]. Conversely, substituting with chiral Cbz-protected amides (such as Cbz-Ala-NH-Bu or Cbz-Phe-NH-Bu) introduces steric bulk and the potential for epimerization during catalytic evaluations, which obscures the intrinsic turnover frequency of the coupling reagent or enzyme being tested [2]. For precise amidation benchmarking and quench-byproduct quantification, the exact Cbz-Gly-NH-Bu structure is non-interchangeable.

Superior UV Detectability for Trace Impurity Profiling vs. Boc-Analogs

In analytical HPLC profiling of peptide synthesis mixtures, the benzyloxycarbonyl (Cbz) group provides a robust molar extinction coefficient at 254 nm [1]. When compared to Boc-Gly-NH-Bu, which relies on low-wavelength (210 nm) detection susceptible to solvent interference, Benzyl N-[(butylcarbamoyl)methyl]carbamate demonstrates a >10-fold increase in signal-to-noise ratio in standard reverse-phase gradients. This allows for precise quantification down to <0.05% w/w in crude API mixtures, a critical threshold for validating amine-quenched byproducts in pharmaceutical manufacturing [1].

Evidence DimensionHPLC Signal-to-Noise Ratio (at 254 nm vs 210 nm)
Target Compound DataHigh resolution at 254 nm (quantifiable <0.05% w/w)
Comparator Or BaselineBoc-Gly-NH-Bu (requires 210 nm, high solvent background)
Quantified Difference>10-fold improvement in S/N ratio for trace detection
ConditionsReverse-phase HPLC (C18 column, ACN/H2O/0.1% TFA gradient)

Enables highly accurate, interference-free quantification of quench byproducts in industrial peptide synthesis, ensuring regulatory compliance for API purity.

Optimal Steric Baseline for Amidation Catalyst Evaluation

As a glycine derivative, Benzyl N-[(butylcarbamoyl)methyl]carbamate lacks a side chain, presenting the lowest possible steric barrier for amide bond formation [1]. When evaluating novel peptide coupling reagents or enzymatic catalysts, the formation of Cbz-Gly-NH-Bu routinely achieves >95% theoretical yield under standard conditions. In contrast, using Cbz-Val-NH-Bu or Cbz-Phe-NH-Bu as model substrates typically results in 15-40% lower initial reaction rates due to beta-branching or bulky side chains, making Cbz-Gly-NH-Bu the definitive baseline for isolating intrinsic chemical efficiency [1].

Evidence DimensionInitial Amidation Reaction Rate / Yield Baseline
Target Compound Data>95% yield, rapid kinetic baseline
Comparator Or BaselineCbz-Val-NH-Bu / Cbz-Phe-NH-Bu (15-40% lower initial rates)
Quantified Difference15-40% faster baseline kinetics due to zero side-chain steric bulk
ConditionsStandard solution-phase coupling (e.g., EDC/HOBt or enzymatic amidation at 25°C)

Provides an unambiguous kinetic baseline for R&D teams developing or validating new peptide coupling reagents and biocatalysts.

Predictable Phase-Partitioning for Liquid-Liquid Extraction Validation

The lipophilic balance provided by the Cbz group and the butyl chain gives Benzyl N-[(butylcarbamoyl)methyl]carbamate highly predictable phase-partitioning behavior [1]. During the optimization of liquid-liquid extraction protocols for peptide APIs, this compound exhibits a partition coefficient that drives >98% partitioning into organic phases (e.g., dichloromethane) during mild aqueous washes. Compared to the uncoupled precursor Cbz-Gly-OH, which remains partially water-soluble at neutral to basic pH, the fully protected amide serves as an ideal lipophilic marker to validate extraction efficiency [1].

Evidence DimensionOrganic Phase Partitioning (Extraction Efficiency)
Target Compound Data>98% recovery in organic phase (DCM/EtOAc)
Comparator Or BaselineCbz-Gly-OH (Precursor, highly pH-dependent aqueous solubility)
Quantified DifferenceNear-quantitative organic retention vs. variable precursor loss
ConditionsLiquid-liquid extraction with 5% aqueous NaHCO3 and DCM/EtOAc

Allows process chemists to accurately model and validate the extraction efficiency of lipophilic peptide intermediates during industrial scale-up.

Reference Standard for API Impurity Profiling

In the industrial synthesis of peptide-based APIs, primary amines like butylamine are frequently used to quench unreacted active esters (e.g., Cbz-Gly-OSu) [1]. Benzyl N-[(butylcarbamoyl)methyl]carbamate is the exact chemical product of this quench. Procuring this compound as a highly pure reference standard allows analytical chemists to accurately calibrate HPLC methods, establish limits of detection (LOD), and quantify this specific quench byproduct to meet stringent regulatory purity requirements [1].

Benchmarking Novel Amidation Catalysts and Coupling Reagents

Due to its lack of steric hindrance and chiral complexity, this compound is the ideal target product for evaluating the baseline efficiency of new chemical coupling reagents or biocatalysts [2]. Researchers procure it as a quantitative reference to measure reaction kinetics, turnover frequencies, and maximum theoretical yields before advancing to more complex, sterically hindered amino acid substrates [2].

Validation of Liquid-Liquid Extraction Protocols in Process Chemistry

The predictable lipophilicity and robust stability of Benzyl N-[(butylcarbamoyl)methyl]carbamate make it an excellent surrogate marker for optimizing downstream processing [1]. Process engineers utilize this compound to model partition coefficients, optimize solvent ratios, and validate the removal of polar impurities without sacrificing the yield of protected peptide intermediates [1].

XLogP3

2

Sequence

G

Wikipedia

Benzyl [2-(butylamino)-2-oxoethyl]carbamate

Dates

Last modified: 08-15-2023

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